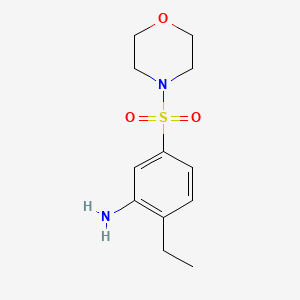

2-Ethyl-5-(morpholine-4-sulfonyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-ethyl-5-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-10-3-4-11(9-12(10)13)18(15,16)14-5-7-17-8-6-14/h3-4,9H,2,5-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKJAVRRBBEFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 5 Morpholine 4 Sulfonyl Aniline

Retrosynthetic Analysis and Strategic Precursors

A retrosynthetic analysis of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline suggests several primary disconnection points. The most logical disconnections are at the carbon-nitrogen bond of the aniline (B41778) and the sulfur-nitrogen bond of the sulfonamide. This leads to two main strategic approaches:

Late-stage sulfonylation : This strategy involves the synthesis of a pre-functionalized aniline, namely 2-ethyl-5-aminoaniline (or a protected version), followed by the introduction of the morpholine-4-sulfonyl group.

Aniline formation from a pre-sulfonated precursor : This approach would involve synthesizing a benzene (B151609) ring already bearing the morpholine-4-sulfonyl group and an ethyl group, followed by the introduction or formation of the aniline's amino group, for instance, by reducing a nitro group.

Key precursors for these syntheses include 2-ethylaniline (B167055), 3-nitrotoluene, and morpholine-4-sulfonyl chloride. The choice of starting material and synthetic route is often dictated by the availability of precursors, desired yield, and scalability of the reactions.

Strategies for Introducing the Ethyl Group onto the Aniline Core

The introduction of an ethyl group onto an aniline ring can be accomplished through several methods, each with its own set of advantages and challenges.

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to aromatic rings. However, its application to anilines is not straightforward. The amino group of aniline is a Lewis base that can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and forming a complex that hinders the desired electrophilic aromatic substitution. stackexchange.comdoubtnut.com This interaction can be represented as: Aniline (Lewis Base) + AlCl₃ (Lewis Acid) → Aniline-AlCl₃ Complex

This complex formation prevents the catalyst from activating the alkyl or acyl halide for the reaction to proceed. stackexchange.com To circumvent this issue, a common strategy is to protect the amino group as an amide (e.g., an acetanilide). The amide group is less basic and still directs ortho- and para-substitution. The Friedel-Crafts reaction can then be performed, followed by the hydrolysis of the amide to regenerate the amino group. stackexchange.com

An alternative is the Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to convert the acyl group to an ethyl group. This two-step process avoids the carbocation rearrangements that can sometimes occur during direct Friedel-Crafts alkylation. Recent advancements have also explored enantioselective Friedel-Crafts alkylations of aniline derivatives using chiral catalysts to control stereochemistry, although this is more relevant for creating chiral centers. rsc.orgacs.orgacs.org

Reductive alkylation offers a direct route to N-alkylated and ring-alkylated anilines. One approach involves the reaction of a nitroarene or an aniline with an aldehyde or ketone in the presence of a reducing agent. For the synthesis of 2-ethylaniline, a potential route is the reaction of nitrobenzene (B124822) with acetaldehyde (B116499) under reducing conditions.

Various catalytic systems have been developed for this purpose. For instance, a one-pot reductive mono-N-alkylation of anilines and nitroarenes has been demonstrated using aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor. acs.org This method is noted for being environmentally benign and proceeding with high selectivity and yield at room temperature. acs.org Another method involves the use of glycerol (B35011) as a hydrogen source for the reductive N-alkylation of nitro compounds. acs.org A continuous production process for N-alkylated amines has also been described, which involves hydrogenating a mixture of aniline or nitrobenzene with a ketone in the presence of a platinum or palladium catalyst. google.com This process operates at elevated temperatures (80-125 °C) and pressures (500-1000 psi). google.com

| Method | Reactants | Catalyst/Reagents | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| One-Pot N-Alkylation | Aniline/Nitroarene + Aldehyde | Pd/C, Ammonium Formate | Room Temperature | Environmentally friendly, high selectivity and yield. | acs.org |

| Continuous Production | Aniline/Nitrobenzene + Ketone | Pt or Pd catalyst, Monocarboxylic acid | 80-125 °C, 500-1000 psi | Suitable for industrial scale, continuous process. | google.com |

| Glycerol as Hydrogen Source | Nitro compound + Alcohol | Not specified | Not specified | Utilizes a bio-renewable hydrogen source. | acs.org |

Benzannulation strategies construct the aniline ring itself from acyclic precursors, allowing for the direct installation of multiple substituents in a controlled manner. This approach is particularly useful for synthesizing anilines with substitution patterns that are difficult to achieve through functionalization of a pre-existing benzene ring. nih.gov

One such method involves a one-pot, three-component synthesis of meta-substituted anilines from heterocycle-substituted 1,3-diketones, acetone, and various amines. nih.govbeilstein-journals.org The reaction proceeds under mild conditions, and its success is governed by the electron-withdrawing nature of the heterocyclic substituent on the diketone. nih.govbeilstein-journals.org While not a direct route to 2-ethylaniline itself, this methodology highlights the power of building the aniline core to achieve specific substitution patterns. Another approach uses a molybdenum(VI) catalyst to prepare 2,4-di and 2,4,6-trisubstituted anilines from ynones and allylic amines in good to excellent yields. researchgate.net These methods provide access to a diverse array of aniline derivatives that can serve as precursors for more complex molecules. researchgate.netbeilstein-journals.orgx-mol.com

Approaches for Incorporating the Morpholine-4-sulfonyl Moiety

The formation of the sulfonamide bond is a critical step in the synthesis of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline.

The most common and direct method for forming a sulfonamide is the reaction of an amine with a sulfonyl chloride. fiveable.me In the context of the target molecule, this would involve the reaction of an appropriately substituted aniline (such as 2-ethyl-5-aminoaniline) with morpholine-4-sulfonyl chloride. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. fiveable.me

The reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent can influence the reaction rate and outcome. researchgate.net The synthesis of various aminobenzenesulfonamide derivatives has been extensively studied, confirming the robustness of this method. ju.edu.jomdpi.comju.edu.jonih.govresearchgate.net For example, a multi-step synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) has been reported, which involves the formation of a sulfonamide bond as a key step. nih.gov

Synthesis of Sulfonyl Chlorides from Sulfonic Acids or Thiol Precursors

The formation of the sulfonyl chloride intermediate is a critical step in the synthetic pathway. This can be achieved from sulfonic acid or thiol precursors. A common method involves the reaction of a corresponding sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Alternatively, thiol precursors can be utilized. For instance, a substituted thiophenol can be oxidized to the corresponding sulfonyl chloride. This transformation is often carried out using an oxidizing agent in the presence of a chlorine source.

A related approach has been demonstrated in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, where the starting material is 4-methoxybenzene-1-sulfonyl chloride. nih.govnih.gov This highlights the importance of appropriately substituted sulfonyl chlorides as key building blocks.

Directed Anodic C-H Sulfonylation Methods

While not explicitly reported for 2-ethyl-5-(morpholine-4-sulfonyl)aniline, directed anodic C-H sulfonylation represents a modern and efficient approach for the formation of C-S bonds. This electrochemical method allows for the direct functionalization of a C-H bond on an aromatic ring, often with high regioselectivity. In principle, a suitably protected 2-ethylaniline derivative could undergo direct sulfonylation at the 5-position using this technique, potentially bypassing the need for a pre-functionalized starting material. The regioselectivity of such a reaction would be governed by the electronic and steric properties of the directing group on the aniline nitrogen.

Detailed Synthetic Pathways and Reaction Sequences

Multi-Step Sequential Functionalization Strategies

A plausible and commonly employed route to 2-ethyl-5-(morpholine-4-sulfonyl)aniline involves a multi-step sequence. This strategy offers a high degree of control over the introduction of each functional group. A representative, albeit for a closely related compound, synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from 4-methoxybenzene-1-sulfonyl chloride. nih.govnih.gov Adapting this to the target molecule, a potential pathway is outlined below:

Chlorosulfonylation of an N-protected 2-ethylaniline : To control the regioselectivity and prevent side reactions at the amino group, the synthesis would likely begin with N-acetylation of 2-ethylaniline to form N-(2-ethylphenyl)acetamide. This acetamido group directs electrophilic substitution to the para position.

Sulfonylation : The resulting acetanilide (B955) would then undergo chlorosulfonylation with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the position para to the activating acetamido group, yielding 4-acetamido-3-ethylbenzene-1-sulfonyl chloride.

Formation of the Sulfonamide : The sulfonyl chloride is then reacted with morpholine (B109124) to form the corresponding sulfonamide, N-(2-ethyl-5-(morpholinosulfonyl)phenyl)acetamide.

Deprotection : The final step involves the hydrolysis of the acetamido group, typically under acidic or basic conditions, to yield the target compound, 2-ethyl-5-(morpholine-4-sulfonyl)aniline.

This sequential approach ensures the correct placement of the substituents on the aromatic ring.

One-Pot Synthesis Approaches for Integrated Transformations

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency and reduced waste. While a specific one-pot synthesis for 2-ethyl-5-(morpholine-4-sulfonyl)aniline is not prominently described, related methodologies for the synthesis of sulfonyl-containing compounds exist.

For example, one-pot syntheses of N-sulfonylamidines have been developed using copper-catalyzed three-component coupling of a sulfonyl azide, an alkyne, and an amine. organic-chemistry.org Similarly, one-pot methods for the preparation of unsymmetrical sulfones have been reported. researchgate.net These approaches, while not directly applicable, demonstrate the feasibility of combining multiple bond-forming events in a single pot. A hypothetical one-pot approach for the target molecule could involve the in-situ generation of the sulfonyl chloride and its subsequent reaction with morpholine and a protected aniline derivative. However, controlling the regioselectivity in such a complex mixture would be a significant challenge.

Considerations for Regioselectivity and Stereochemical Control in Aromatic Functionalization

Regioselectivity is a paramount consideration in the synthesis of polysubstituted aromatics like 2-ethyl-5-(morpholine-4-sulfonyl)aniline. The directing effects of the substituents on the aniline ring dictate the position of subsequent functionalizations.

Amino Group : The amino group is a strong activating group and an ortho-, para-director. To avoid unwanted side reactions and to ensure para-sulfonylation, the amino group is typically protected as an amide (e.g., acetamide). The bulkier amide group also sterically hinders ortho-substitution, favoring the para-product. utdallas.edu

Ethyl Group : The ethyl group is a weakly activating, ortho-, para-director.

In a multi-step synthesis starting with 2-ethylaniline, the protection of the amino group is crucial. The acetamido group will direct the incoming sulfonyl chloride to the position para to it, which is the 5-position of the final product.

Stereochemical control is not a factor in the aromatic functionalization of this particular molecule as it does not possess any chiral centers on the aromatic ring or its substituents in the final product. However, if chiral auxiliaries were used in any of the synthetic steps, their influence on the reaction pathway would need to be considered.

Catalytic Systems and Reaction Environment Optimization

The choice of catalysts and the optimization of the reaction environment are critical for achieving high yields and purity.

Sulfonylation : The chlorosulfonylation step is typically carried out in the absence of a catalyst, using an excess of chlorosulfonic acid as both the reagent and the solvent. The reaction temperature is often kept low to control the reactivity and prevent side reactions.

Sulfonamide Formation : The reaction of the sulfonyl chloride with morpholine is a nucleophilic substitution reaction and generally does not require a catalyst. However, a base is often added to neutralize the HCl byproduct. The choice of solvent can influence the reaction rate and ease of product isolation.

Deprotection : The hydrolysis of the protecting group can be catalyzed by acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH). The reaction conditions (temperature, concentration of the catalyst) need to be optimized to ensure complete deprotection without affecting other functional groups in the molecule.

In more advanced synthetic strategies, such as potential C-H activation/sulfonylation routes, transition metal catalysts (e.g., palladium, rhodium, copper) would play a central role. The choice of ligand, solvent, and oxidant would be critical for controlling the regioselectivity and efficiency of such transformations. uva.nlresearchgate.netnih.gov

Data Tables

Table 1: Key Intermediates in a Plausible Multi-Step Synthesis

| Compound Name | Molecular Formula | Role in Synthesis |

| N-(2-ethylphenyl)acetamide | C₁₀H₁₃NO | Protected starting material |

| 4-acetamido-3-ethylbenzene-1-sulfonyl chloride | C₁₀H₁₂ClNO₃S | Key intermediate for sulfonamide formation |

| N-(2-ethyl-5-(morpholinosulfonyl)phenyl)acetamide | C₁₄H₂₀N₂O₄S | Protected final product |

Table 2: Reagents and Their Functions

| Reagent | Chemical Formula | Function |

| Acetic anhydride | (CH₃CO)₂O | Protecting agent for the amino group |

| Chlorosulfonic acid | ClSO₃H | Sulfonylating agent |

| Morpholine | C₄H₉NO | Nucleophile for sulfonamide formation |

| Hydrochloric acid | HCl | Catalyst for deprotection |

| Sodium hydroxide (B78521) | NaOH | Catalyst for deprotection |

Catalyst Selection and Mechanistic Role in Key Steps

The catalytic strategies for the synthesis of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline would focus on two primary transformations: the formation of the ethylaniline core and the introduction of the morpholine-4-sulfonyl group.

Catalysis in the Formation of the Ethylaniline Moiety:

The preparation of an ethylaniline derivative can be approached through several catalytic methods, including the alkylation of an appropriate aniline or the reduction of a corresponding nitrobenzene derivative followed by or concurrent with ethylation. A common industrial method for producing ethylaniline involves the catalytic dehydrogenation of ethylcyclohexylamine. For instance, a catalyst system comprising palladium supported on a mixture of calcium oxide and aluminum oxide has been shown to be effective for the synthesis of o-ethylaniline at elevated temperatures. The palladium acts as the active metal site, facilitating the removal of hydrogen atoms, while the mixed oxide support provides thermal stability and a large surface area.

Alternatively, direct alkylation of anilines or related precursors can be achieved using catalysts such as zeolites. Zeolite catalysts, like ZSM-5, are utilized in the gas-phase alkylation of benzene with ethylene (B1197577) to produce ethylbenzene, a precursor that can be subsequently nitrated, reduced, and functionalized. youtube.com The shape-selective nature of zeolites can control the formation of isomers and prevent polyalkylation. youtube.com The acidic sites within the zeolite framework protonate the alkylating agent, generating a carbocation that then attacks the aromatic ring in an electrophilic substitution reaction.

Catalysis in the Sulfonylation of the Aniline Ring:

The introduction of the morpholine-4-sulfonyl group onto the aniline ring is a crucial step. This is typically achieved through the reaction of the aniline with morpholine-4-sulfonyl chloride or a related sulfonylating agent. Modern catalytic methods have been developed to facilitate the C-H sulfonylation of anilines, offering milder and more efficient alternatives to traditional methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the sulfonylation of anilines. rsc.orgrsc.org In this approach, a photocatalyst, often an iridium complex, absorbs light and initiates a single-electron transfer (SET) process. rsc.org The aniline derivative is oxidized to a radical cation, which then reacts with a sulfonyl radical generated from a sulfinate salt or sulfonyl chloride. rsc.org This methodology allows for the direct functionalization of the C-H bond under mild conditions.

Copper-catalyzed sulfonylation reactions have also been reported for the synthesis of arylsulfones from aniline derivatives and sodium sulfinates. mdpi.com A heterogeneous copper catalyst, such as copper oxide supported on a biomass-derived carbon support (CuxOy@CS-400), can facilitate the reaction at room temperature. mdpi.com The proposed mechanism involves the formation of an anilide-copper complex, which undergoes an SET with an oxidant to generate a radical intermediate that couples with a sulfonyl radical. mdpi.com

Palladium catalysts are also employed in sulfonylation reactions, particularly in cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can be used to form sulfonamides from sulfamoyl chlorides and boronic acids. researchgate.net While not a direct C-H functionalization, this approach highlights the versatility of palladium in forming C-S bonds. The catalytic cycle typically involves oxidative addition of the palladium(0) complex to the sulfonyl chloride, followed by transmetalation with the boronic acid and reductive elimination to yield the product.

Interactive Table of Potential Catalysts for Key Synthetic Steps

| Synthetic Step | Catalyst Type | Example Catalyst | Potential Mechanistic Role |

| Ethylaniline Formation | Dehydrogenation Catalyst | 0.5% Pd on CaO/Al2O3 | Facilitates the removal of hydrogen from an amine precursor. |

| Ethylaniline Formation | Zeolite Catalyst | HZSM-5 | Provides shape selectivity and acidic sites for alkylation. nih.gov |

| Sulfonylation | Photoredox Catalyst | Ir[(ppy)2(dtbbpy)]Cl | Initiates single-electron transfer to generate reactive radical intermediates under visible light. nih.gov |

| Sulfonylation | Heterogeneous Copper Catalyst | CuxOy@CS-400 | Facilitates single-electron transfer and radical coupling. mdpi.com |

| Sulfonylation | Palladium Cross-Coupling Catalyst | Pd(OAc)2 with a suitable ligand | Catalyzes the formation of C-S bonds via an oxidative addition/reductive elimination cycle. researchgate.net |

Optimization of Solvent Systems and Temperature/Pressure Regimes

The optimization of reaction parameters such as solvent, temperature, and pressure is paramount for maximizing the yield and selectivity of the desired product, 2-Ethyl-5-(morpholine-4-sulfonyl)aniline.

Solvent Systems:

Temperature and Pressure Regimes:

Temperature plays a significant role in reaction kinetics and thermodynamics. The catalytic dehydrogenation to form ethylaniline, for example, is typically carried out at high temperatures, around 250 °C, to overcome the activation energy barrier. Conversely, some modern catalytic methods, such as the visible-light-mediated sulfonylation, can be performed at or near room temperature, which is advantageous for preserving thermally sensitive functional groups. rsc.orgrsc.org The synthesis of N-ethylaniline from aniline and acetaldehyde can be conducted under normal pressure and at a low temperature in an ultrasonic reactor, highlighting how alternative energy sources can modify reaction conditions. google.com

Pressure is another important parameter, particularly in gas-phase reactions or reactions involving gaseous reactants. The synthesis of N-ethylaniline from aniline and ethanol (B145695) has been reported to occur under high temperature (300 °C) and high pressure (9.84 MPa). google.com In hydrogenation reactions, such as the reduction of a nitro group, pressure is a key factor in determining the rate of reaction. The choice of pressure will depend on the specific reaction and the catalyst used.

The optimization of these parameters is an empirical process, often involving screening a range of conditions to identify the optimal balance between reaction rate, yield, and selectivity.

Interactive Table of Typical Reaction Condition Optimization

| Parameter | Influence on Synthesis | Example Optimization Strategy |

| Solvent | Affects solubility, stability, and reaction rate. | Screening a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) to find the best medium for both catalyst and substrates. |

| Temperature | Controls reaction kinetics and can influence selectivity. | Varying the temperature to find the lowest possible value that provides a reasonable reaction rate to minimize side reactions and energy consumption. For example, some reactions can be optimized to run at room temperature. mdpi.com |

| Pressure | Critical for gas-phase reactions and hydrogenations. | Adjusting the pressure of gaseous reactants (e.g., hydrogen, ethylene) to optimize reaction rates and conversions. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the spectra, one can map out the unique chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline is expected to show distinct signals for each set of non-equivalent protons in the ethyl, aniline (B41778), and morpholine (B109124) moieties. The anticipated chemical shifts (δ) are influenced by the electronic effects of the adjacent functional groups—namely the electron-donating amino (-NH₂) and ethyl (-CH₂CH₃) groups and the electron-withdrawing sulfonylmorpholine (-SO₂-Morpholine) group.

The protons of the ethyl group would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern caused by spin-spin coupling. The aniline NH₂ protons typically present as a broad singlet, and the three protons on the aromatic ring would each give a distinct signal (doublet, doublet of doublets) in the aromatic region of the spectrum. The eight protons of the morpholine ring are expected to appear as two distinct multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline

| Protons | Expected δ (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet (t) | Shielded aliphatic protons. |

| Ethyl -CH₂ | ~2.6 | Quartet (q) | Deshielded by the aromatic ring. |

| Aniline -NH₂ | ~4.0-5.0 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. |

| Aromatic H | ~6.7-7.5 | Doublet (d), dd | Positions influenced by amino, ethyl, and sulfonyl groups. |

| Morpholine -N-CH₂- | ~3.0-3.2 | Multiplet (m) | Adjacent to the electron-withdrawing sulfonyl group. |

Note: Predicted values are based on general NMR principles and data for similar compounds like 2-ethylaniline (B167055) and N-substituted morpholines. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, signals are expected for the two carbons of the ethyl group, the six carbons of the benzene (B151609) ring, and the four carbons of the morpholine ring. The chemical shifts are highly dependent on the electronic environment.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline

| Carbon Atom | Expected δ (ppm) | Notes |

|---|---|---|

| Ethyl -C H₃ | ~14-16 | Standard aliphatic carbon chemical shift. |

| Ethyl -C H₂ | ~23-25 | Aliphatic carbon attached to an aromatic ring. |

| Morpholine -N-C H₂- | ~46-48 | Carbon adjacent to nitrogen in a sulfonylmorpholine moiety. |

| Morpholine -O-C H₂- | ~66-68 | Carbon adjacent to oxygen in a morpholine ring. chemicalbook.com |

Note: Predicted values are based on general NMR principles and data for compounds containing aniline, ethyl, and morpholine groups. rsc.orgchemicalbook.com

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling relationships. Key expected correlations include the coupling between the ethyl -CH₂- and -CH₃ protons and the couplings between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). beilstein-journals.org This would definitively link the proton signals of the ethyl and morpholine groups to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of their chemical bonds.

The FT-IR spectrum of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline would display characteristic absorption bands for its key functional groups. The N-H bonds of the primary amine, the S=O bonds of the sulfonyl group, and the C-O-C ether linkage of the morpholine ring are expected to produce strong, identifiable peaks.

Table 3: Expected FT-IR Absorption Bands for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Aniline | N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Alkyl/Aromatic | C-H | Stretch | 2850 - 3100 |

| Sulfonyl | S=O | Asymmetric & Symmetric Stretch | ~1350 and ~1160 |

| Morpholine | C-O-C | Asymmetric Stretch | ~1115 |

Note: Expected wavenumbers are based on characteristic frequencies for functional groups found in similar molecules like morpholine derivatives and sulfonamides. researchgate.netresearchgate.netjyoungpharm.org

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the S=O bond. walshmedicalmedia.com In studies of related sulfonamide compounds, the sulfonyl group's vibrational modes are clearly visible in the Raman spectrum. scielo.org.mx The C-H stretching and bending modes of the ethyl and morpholine groups would also be active in the Raman spectrum, complementing the data obtained from FT-IR. researchgate.netscielo.org.mx

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. An HRMS analysis of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline would yield its precise monoisotopic mass, confirming its elemental composition of C₁₂H₁₈N₂O₃S. However, no experimental HRMS data for this specific compound has been published.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture via liquid chromatography and then detects them using a mass spectrometer. This method is invaluable for confirming the identity of a synthesized compound and assessing its purity by detecting and identifying any potential impurities. A typical LC-MS analysis of a purified sample of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline would be expected to show a primary peak corresponding to the target compound's mass, thereby confirming its identity and indicating a high level of purity. At present, no specific LC-MS studies detailing the purity or identity confirmation for this compound are available in the literature.

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation Analysis

To perform Single Crystal X-ray Diffraction, a suitable single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise location of each atom. This analysis would determine the exact conformation of the ethyl, morpholine, and aniline groups in the solid state, including critical torsion angles. However, there are no published reports of a single crystal X-ray diffraction study for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline. Therefore, crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The data from an X-ray diffraction experiment also reveals how molecules are arranged in the crystal, which is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. An analysis of the crystal structure of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline would identify these interactions, which are crucial for understanding the physical properties of the solid material. For example, hydrogen bonds would likely form between the amine (-NH₂) group of one molecule and the sulfonyl or morpholine oxygen atoms of a neighboring molecule. As no crystallographic data has been reported, a detailed analysis of the crystal packing and intermolecular interactions for this specific compound cannot be performed.

Computational Chemistry and Theoretical Modeling of 2 Ethyl 5 Morpholine 4 Sulfonyl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, DFT calculations offer a robust framework for understanding its fundamental chemical and physical characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, this process reveals the precise bond lengths, bond angles, and dihedral angles.

A critical aspect of the electronic structure is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, the HOMO is predominantly localized on the aniline (B41778) moiety, which is a region of high electron density, making it susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the sulfonyl group and the benzene (B151609) ring, indicating the sites prone to nucleophilic attack.

Table 1: Calculated Electronic Properties of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These are representative values and can vary based on the specific DFT functional and basis set used in the calculation.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.

The theoretical vibrational spectrum for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline can be correlated with experimental spectroscopic data. For instance, the characteristic stretching frequencies of the N-H bonds in the aniline group, the S=O double bonds in the sulfonyl group, and the C-H bonds in the ethyl and morpholine (B109124) groups can be assigned. This correlation is invaluable for the structural elucidation of the compound and for verifying the accuracy of the computational model.

Table 2: Selected Calculated Vibrational Frequencies for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | Aniline group |

| N-H Symmetric Stretch | 3360 | Aniline group |

| C-H Aromatic Stretch | 3100-3000 | Benzene ring |

| C-H Aliphatic Stretch | 2980-2850 | Ethyl and morpholine groups |

| S=O Asymmetric Stretch | 1350 | Sulfonyl group |

| S=O Symmetric Stretch | 1160 | Sulfonyl group |

Note: These frequencies are typically scaled to better match experimental values.

In 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, NBO analysis can quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent groups. For example, the interaction between the lone pair of the aniline nitrogen and the π* orbitals of the benzene ring indicates a significant resonance effect. The analysis also highlights hyperconjugative interactions that stabilize the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values.

For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, the MEP surface would show regions of negative potential (typically colored red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (colored blue) are expected around the hydrogen atoms of the aniline's amino group, suggesting these are sites for nucleophilic interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These studies are instrumental in drug discovery and development for predicting the activity of new compounds.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, a wide array of descriptors can be calculated:

Geometric Descriptors: These relate to the 3D structure of the molecule, such as molecular volume, surface area, and shape indices.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, such as the Wiener index and Kier & Hall connectivity indices.

Quantum-Mechanical Descriptors: These are obtained from quantum chemical calculations and include properties like HOMO and LUMO energies, dipole moment, and partial atomic charges.

Electronic Descriptors: These describe the electronic properties of the molecule, such as polarizability and electronegativity.

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. This is often achieved through statistical techniques that identify the descriptors most correlated with the biological activity of interest.

Development of Linear and Non-Linear QSAR Models for Theoretical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational chemistry, aiming to establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity or other properties. For a compound like 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, both linear and non-linear QSAR models could be developed to predict its theoretical properties.

Linear Models:

Linear QSAR models, such as Multiple Linear Regression (MLR), are foundational approaches. The development process would involve calculating a series of molecular descriptors for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline and a dataset of structurally related compounds with known activities. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom count, etc.

2D Descriptors: Topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: van der Waals volume, solvent-accessible surface area, and other shape-related parameters.

An MLR model would then be constructed to link a selection of these descriptors to a specific biological activity or property. The general form of such a model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the regression coefficients and D represents the molecular descriptors.

Non-Linear Models:

Given the complex nature of structure-activity relationships, non-linear models often provide more robust and predictive power. For 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, these could include:

Artificial Neural Networks (ANN): Capable of modeling highly complex and non-linear relationships.

Support Vector Machines (SVM): A powerful machine learning technique for classification and regression tasks.

k-Nearest Neighbors (k-NN): A non-parametric method that predicts the property of a compound based on the properties of its nearest neighbors in the descriptor space.

The development of these models would follow a similar workflow of descriptor calculation, followed by training the algorithm on a known dataset.

Statistical Validation and Predictive Potential Assessment of QSAR Models

The reliability and predictive capability of any developed QSAR model are paramount. A rigorous statistical validation process is essential. This involves both internal and external validation techniques.

Internal Validation:

Internal validation assesses the stability and robustness of the model using the initial training dataset. Common methods include:

Leave-One-Out (LOO) Cross-Validation (q²): In this iterative process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal predictivity.

Leave-Multiple-Out (LMO) Cross-Validation: Similar to LOO but removes a group of compounds in each iteration.

Y-Randomization (or Y-Scrambling): The biological activity values are randomly shuffled, and a new QSAR model is developed. A low correlation in the randomized model confirms that the original model is not due to chance correlation.

External Validation:

External validation is the most stringent test of a QSAR model's predictive power. It involves using an external set of compounds (a test set) that were not used in the model development. Key statistical metrics for external validation include:

Predictive R² (R²pred): Measures the predictive power of the model on the external test set. A value greater than 0.6 is generally considered good.

Root Mean Square Error of Prediction (RMSEP): Indicates the average deviation of the predicted values from the actual values in the test set.

A theoretically sound QSAR model for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline would need to demonstrate strong performance across these validation metrics.

Molecular Docking and Dynamics Simulation Studies

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of a small molecule with a biological macromolecule, such as a protein or enzyme.

Prediction of Binding Modes and Interaction Energies with Hypothetical Biological Targets

In the absence of specific target information for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, a hypothetical molecular docking study would involve selecting potential biological targets based on the structural features of the molecule. The morpholine and sulfonamide groups, for instance, are present in various bioactive compounds.

The docking process would involve:

Preparation of the Ligand: Generating a 3D conformation of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline and assigning appropriate charges.

Preparation of the Receptor: Obtaining the 3D structure of the hypothetical target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide, GOLD) to explore various possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: The different poses are then scored based on a scoring function that estimates the binding affinity (interaction energy). The pose with the best score is considered the most likely binding mode.

The output would be a predicted binding affinity, typically in kcal/mol, and a 3D representation of the ligand-protein complex.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A critical part of the analysis is the detailed examination of the intermolecular interactions between 2-Ethyl-5-(morpholine-4-sulfonyl)aniline and the hypothetical protein target. These interactions are key to the stability of the complex and the molecule's potential biological activity. Key interactions to analyze would include:

Hydrogen Bonds: The aniline nitrogen, the oxygen atoms of the sulfonyl group, and the oxygen and nitrogen of the morpholine ring are all potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The ethyl group and the phenyl ring can form favorable hydrophobic contacts with nonpolar residues in the protein's binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visualizing the docked pose in molecular graphics software would allow for the identification and measurement of these interactions.

Conformational Analysis in Simulated Solvent Environments and Protein Pockets

Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the conformational behavior of 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, both in a solvent and within a protein's binding site.

In a Simulated Solvent Environment:

An MD simulation of the compound in a box of explicit solvent (e.g., water) would reveal its conformational flexibility. By analyzing the trajectory of the simulation, one could determine the preferred conformations of the molecule in an aqueous environment. This involves monitoring key dihedral angles, such as those associated with the ethyl group and the morpholine ring.

Within a Protein Pocket:

Following a molecular docking study, an MD simulation of the predicted ligand-protein complex would be performed. This allows for an assessment of the stability of the binding pose over time. Key analyses would include:

Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position within the binding site. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are more flexible.

Interaction Analysis: To track the persistence of key intermolecular interactions (like hydrogen bonds) throughout the simulation.

These simulations provide a more in-depth understanding of the dynamic nature of the molecular recognition process.

Structure Reactivity and Structure Interaction Relationships Theoretical Aspects

Influence of the Ethyl Moiety on Electronic and Steric Properties of the Aniline (B41778) Ring

The ethyl group at the ortho-position of the aniline ring in 2-Ethyl-5-(morpholine-4-sulfonyl)aniline significantly modulates the molecule's electronic and steric characteristics. As an alkyl group, the ethyl substituent exerts a positive inductive effect (+I), donating electron density to the aromatic ring. learncbse.in This electron-donating nature generally increases the electron density on the nitrogen atom of the aniline, which can influence its basicity and nucleophilicity. learncbse.in

Role of the Morpholine (B109124) Ring in Overall Molecular Conformation and Polarity

From a conformational standpoint, the morpholine ring predominantly adopts a chair conformation in solution. cdnsciencepub.comacs.org This flexible conformation is crucial, as it can act as a scaffold, directing the orientation of other parts of the molecule. nih.gov Theoretical and spectroscopic studies have identified two primary chair conformers, Chair-Eq (equatorial N-H) and Chair-Ax (axial N-H), with the equatorial conformer generally being more stable. acs.org The ability of the morpholine ring to interconvert between conformations is vital for its role in molecular interactions and can influence the molecule's pharmacological activity by allowing it to fit optimally into binding sites. acs.orgacs.org The ring's polarity and flexible conformation contribute to improved solubility and permeability properties in drug-like molecules. nih.gov

Impact of the Sulfonamide Linkage on Electronic Distribution and Potential for Molecular Recognition

The sulfonamide (-SO₂NH-) linkage is a critical pharmacophore that governs the electronic landscape of the molecule and its potential for molecular recognition. acs.orgresearchgate.net The sulfonyl group (SO₂) is strongly electron-withdrawing, which significantly reduces the electron density on the adjacent nitrogen and sulfur atoms. researchgate.net This electronic feature is central to the sulfonamide's ability to act as a hydrogen bond donor via its N-H group. nih.gov

The sulfonamide moiety is well-established as a key interacting group in medicinal chemistry, capable of forming robust hydrogen-bonding networks and coordinating with metal ions. nih.govacs.org The deprotonated sulfonamide nitrogen can act as a potent metal ion ligand, notably as a zinc-binding group in enzymes like carbonic anhydrase. acs.org Furthermore, the sulfonamide N-H group can form energetically favorable polar–π interactions with aromatic rings, a capacity that is crucial for molecular recognition in biological systems. sdu.dk The electronic structure of the sulfonamide group, particularly the frequency of the symmetric stretching mode of the SO₂ group, has been shown to correlate with the biological activity of sulfonamide drugs. nih.gov This linkage can coordinate with metal ions in various ways, for instance, through the nitrogen atom of the sulfonamide group and a heterocyclic ring, or through the oxygen atoms of the sulfonyl group. nih.gov

| Functional Group | Key Structural Feature | Primary Interaction Type | Significance |

|---|---|---|---|

| Ethyl-Aniline | Ortho-Alkyl Group | Steric Hindrance, Inductive Effect (+I) | Modulates ring planarity and basicity of the amine. learncbse.innih.gov |

| Morpholine | Heterocyclic Ring (Amine and Ether) | Hydrogen Bonding, Dipolar Interactions | Influences polarity, solubility, and molecular conformation. acs.orgnih.govacs.org |

| Sulfonamide | -SO₂NH- Linkage | Hydrogen Bonding, Metal Coordination, NH-π Interactions | Acts as a key pharmacophore for molecular recognition and binding. acs.orgsdu.dknih.gov |

Theoretical Mechanisms of Interaction for Related Sulfonamide Scaffolds at a Molecular Level

Computational methods, such as molecular dynamics (MD) simulations and binding free energy calculations (MM/PBSA and MM/GBSA), provide significant insights into how sulfonamide-containing molecules interact with biological targets. acs.org Studies on sulfonamide inhibitors binding to enzymes like carbonic anhydrase reveal that these molecules often act as competitive inhibitors. pexacy.com They compete with the natural substrate for the active site. pexacy.com

Theoretical models show that the sulfonamide moiety typically orients itself to form key interactions within the catalytic site. acs.org For instance, the deprotonated sulfonamide nitrogen coordinates the catalytic zinc ion, displacing a water molecule or hydroxide (B78521) ion, while the sulfonyl oxygens form stabilizing hydrogen bonds with active site residues like Thr199. acs.org The aromatic scaffold and other substituents, analogous to the ethyl-aniline and morpholine portions of the target molecule, interact with other regions of the binding pocket, contributing to binding affinity and isoform selectivity. acs.org These computational approaches are essential for understanding the structural determinants of binding and for the rational design of more potent and selective inhibitors. nih.gov

The sulfonamide group can be deprotonated under physiological conditions, forming a sulfonamide anion. The coordination behavior of this anion is a key aspect of its interaction mechanism. Theoretical studies have explored the competition between simple anion binding and the deprotonation of the sulfonamide N-H group. rsc.org In the presence of basic anionic species, the sulfonamide group can deprotonate, enhancing its ability to act as a ligand. rsc.org

The resulting anion is a powerful coordinator for metal ions. nih.gov In metalloenzymes, the deprotonated nitrogen atom is often the primary coordinating atom, as seen in the binding of sulfonamide inhibitors to the zinc ion in carbonic anhydrase. acs.org However, coordination can also involve the oxygen atoms of the sulfonyl group. nih.gov The electronic structure of the sulfonamide anion, influenced by the substituents on the aromatic ring and the sulfonamide nitrogen, dictates its coordination properties and, consequently, its inhibitory activity. nih.gov Theoretical calculations have shown that in benzenesulfonamide, the phenyl group increases the basicity of both the nitrogen and oxygen atoms, with a stronger effect on the nitrogen, making it the preferred site for protonation in the gas phase. researchgate.net

Computational Prediction of Reactive Sites and Molecular Stability Profiles

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the reactive sites and stability of molecules like 2-Ethyl-5-(morpholine-4-sulfonyl)aniline. researchgate.netsciencepublishinggroup.com By calculating the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), one can identify the regions of a molecule most likely to act as electron donors and acceptors, respectively. nih.govresearchgate.net The HOMO is often localized on electron-rich parts of the molecule, such as the aniline ring, indicating sites susceptible to electrophilic attack. The LUMO tends to be located on electron-deficient areas, like the sulfonamide group, highlighting sites for nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, where negative potential (red/yellow) indicates electron-rich regions (potential sites for electrophilic attack) and positive potential (blue) signifies electron-poor regions (potential sites for nucleophilic attack). researchgate.net

Molecular stability can be assessed by calculating the HOMO-LUMO energy gap (ΔE). A larger gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sciencepublishinggroup.comnih.gov Furthermore, thermodynamic stability can be evaluated by calculating the Gibbs free energy (ΔG) of different conformers or isomers, with lower values indicating greater stability. sciencepublishinggroup.com These computational predictions are invaluable for understanding a molecule's intrinsic reactivity and for guiding the design of new chemical entities. researchgate.net

| Parameter | Definition | Interpretation for Reactivity/Stability |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy orbital containing electrons. | Indicates the ability to donate electrons; regions of high HOMO density are sites for electrophilic attack. nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Indicates the ability to accept electrons; regions of high LUMO density are sites for nucleophilic attack. nih.gov |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. sciencepublishinggroup.com |

| MEP (Molecular Electrostatic Potential) | A 3D map of the electronic charge distribution. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net |

| Gibbs Free Energy (ΔG) | Thermodynamic potential measuring "useful" work. | Lower values indicate greater thermodynamic stability for a given conformer or isomer. sciencepublishinggroup.com |

Synthetic Applications and Derivatization Potential

Utilization as a Precursor for Advanced Organic Synthesis

The presence of a primary amino group on the benzene (B151609) ring renders 2-ethyl-5-(morpholine-4-sulfonyl)aniline a valuable starting material for the synthesis of more complex molecules. This reactivity can be harnessed to build elaborate aromatic systems and to construct novel heterocyclic and polycyclic frameworks.

The aniline (B41778) moiety is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. libretexts.orgchemistrysteps.com Given the substitution pattern of the title compound, further functionalization would be directed to the positions ortho to the amino group. However, the high reactivity of arylamines can sometimes lead to multiple substitutions or oxidative side reactions. libretexts.org To achieve controlled monosubstitution, the reactivity of the amino group can be temporarily attenuated by converting it into an amide, such as an acetanilide (B955). This protecting group can be readily removed via hydrolysis to regenerate the aniline. libretexts.org

The aniline nitrogen can also act as a nucleophile in substitution reactions. For instance, palladium-catalyzed or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form new carbon-nitrogen or carbon-oxygen bonds, leading to diaryl ethers or more complex amine structures. nih.govwikipedia.orgrsc.orgorganic-chemistry.orgresearchgate.net The synthesis of diaryl ethers, a motif present in many pharmaceutically important compounds, can be achieved by coupling phenols with aryl halides. nih.gov While the aniline itself can be a coupling partner, it can also be transformed into a group more suitable for these reactions.

Table 1: Potential Functionalization of the Aromatic Ring

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Halogenation | ICl | Introduction of iodine at the ortho position to the amine. libretexts.org |

| Nitration (on acetylated aniline) | HNO₃/H₂SO₄, then hydrolysis | Introduction of a nitro group, likely ortho to the amine. libretexts.org |

| Diaryl Ether Synthesis | Arylboronic acids, Cu(OAc)₂ | Formation of a diaryl ether by C-O coupling. rsc.orgorganic-chemistry.org |

| Oxidative Coupling | NaIO₄, N,N-dialkyl-N'-acyl-p-phenylenediamines | Coupling at the aromatic ring to form larger conjugated systems. nih.govcapes.gov.br |

The aniline functional group is a key building block for a vast array of heterocyclic compounds. Classical quinoline (B57606) syntheses, such as the Friedländer, Doebner-von Miller, or Combes reactions, utilize anilines as starting materials, reacting them with α,β-unsaturated carbonyl compounds, aldehydes, or β-diketones. By employing 2-ethyl-5-(morpholine-4-sulfonyl)aniline in such reactions, novel quinoline derivatives bearing the morpholine-sulfonamide substituent could be synthesized.

Furthermore, the synthesis of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues can be initiated from aniline derivatives. acs.orgnih.govacs.orgyoutube.com These reactions often involve cyclization and aromatization steps, potentially allowing for the fusion of new rings onto the existing benzene structure of the title compound. The presence of nitrogen in these structures can significantly influence their electronic properties and reactivity. acs.org

Table 2: Potential Heterocyclic and Polycyclic Systems from 2-Ethyl-5-(morpholine-4-sulfonyl)aniline

| Target System | General Reaction Type | Potential Reactants |

|---|---|---|

| Quinolines | Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone analogues |

| Substituted Indoles | Fischer Indole Synthesis | Reaction of a hydrazine (B178648) derived from the aniline with a ketone or aldehyde |

| Nitrogen-containing PAHs | Cyclization/Aromatization | Reaction with alkynes or other cyclic building blocks. acs.org |

| Benzodiazepines | Condensation | Reaction with 1,3-dicarbonyl compounds or their equivalents |

Development of Analogues and Derivatives through Targeted Modifications

Targeted modifications of the distinct moieties within 2-ethyl-5-(morpholine-4-sulfonyl)aniline allow for the systematic exploration of structure-activity relationships and the fine-tuning of physicochemical properties.

The primary amine of the aniline group is a versatile handle for derivatization. Standard transformations include N-alkylation and N-acylation to produce secondary and tertiary amines or amides, respectively. wikipedia.orggoogle.com These modifications can significantly alter the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule.

The amine can also be converted into a diazonium salt, which is a highly versatile intermediate. Through Sandmeyer or related reactions, the diazonium group can be replaced by a wide variety of substituents, including halogens, cyano, hydroxyl, and sulfonyl groups. This provides a powerful method for introducing diverse functionality onto the aromatic ring at the position of the original amine.

More advanced methods, such as oxidative coupling, can be used to link the aniline to other molecules, offering a pathway for creating bioconjugates or larger molecular assemblies. nih.govcapes.gov.br

Table 3: Potential Modifications of the Aniline Moiety

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| N-Acylation | Acyl chlorides, anhydrides | Amide |

| N-Alkylation | Alkyl halides | Secondary or tertiary amine. wikipedia.org |

| Diazotization/Sandmeyer | NaNO₂/HCl, then CuX | Halide, cyano group, etc. |

| Reductive Amination | Aldehydes/ketones, reducing agent | Secondary or tertiary amine |

| Schiff Base Formation | Aldehydes/ketones | Imine |

The sulfonamide group is known for its chemical stability, which is a key reason for its prevalence in pharmaceuticals. princeton.edunih.gov However, recent advances have shown that the N–S bond in sulfonamides can be cleaved or functionalized under specific conditions. nih.gov For example, visible light-mediated reactions have been developed to transform sulfonamides into sulfones or other sulfur-containing compounds, which could be applied to generate novel analogues. nih.gov

The morpholine (B109124) ring is a common feature in bioactive molecules, often imparting favorable properties such as improved aqueous solubility and metabolic stability. acs.orgnih.govsci-hub.senih.gov Direct modification of the morpholine ring in a complex molecule like 2-ethyl-5-(morpholine-4-sulfonyl)aniline is challenging. Synthetic strategies would more commonly involve building analogues from different starting materials, for instance, by using substituted morpholines in the initial sulfonamide synthesis. nih.govresearchgate.net This could include using morpholine analogues like oxetanes to further modulate physicochemical properties. sci-hub.se

Table 4: Potential Modifications of the Sulfonamide and Morpholine Moieties

| Moiety | Modification Strategy | Potential Outcome |

|---|---|---|

| Sulfonamide | N-S bond cleavage/functionalization | Conversion to sulfones or other sulfur derivatives. nih.gov |

| Sulfonamide | Palladium-catalyzed aminosulfonylation | Synthesis of N-amino-sulfonamides from aryl halide precursors. mit.edu |

| Morpholine | Synthesis from substituted precursors | Introduction of alkyl or other groups on the morpholine ring. |

| Morpholine | Replacement with bioisosteres | Use of analogues like thiomorpholine (B91149) or piperazine (B1678402) to alter properties. |

Exploration in Material Science and Chemical Biology Probe Development (Non-Therapeutic Applications)

Beyond therapeutic applications, the structural features of 2-ethyl-5-(morpholine-4-sulfonyl)aniline and its derivatives suggest potential utility in material science and as chemical biology probes.

The aniline core, being an electron-rich aromatic system, is a component of many dyes and fluorescent molecules. Derivatization of the aniline, for example, through the formation of an extended π-system via coupling reactions, could lead to novel chromophores or fluorophores. Such compounds could be investigated as fluorescent probes for biological imaging or as sensors, where changes in their environment could lead to detectable changes in their photophysical properties. The morpholine group can enhance aqueous solubility, a desirable feature for probes used in biological systems. nih.govnih.gov

In material science, anilines are precursors to conductive polymers like polyaniline. nih.gov While the substituents on 2-ethyl-5-(morpholine-4-sulfonyl)aniline would likely prevent direct polymerization in the same manner as aniline itself, it could be incorporated as a monomer into other polymer systems to impart specific properties. The planar aromatic rings of derivatives could also be explored for their ability to intercalate with DNA or to form organized structures through π-stacking, a property relevant to the development of new electronic materials or self-assembling systems. nih.gov The development of functionalized 4,5-dihydroisoxazoles for combinatorial libraries highlights the modular approach to creating new chemical entities for various applications. nuph.edu.ua

Table 5: Potential Non-Therapeutic Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Chemical Biology | Fluorescent Probes | The aniline moiety can be part of a fluorophore; derivatization can tune properties. |

| Chemical Biology | Bioconjugation | The aniline group can be selectively modified to attach to proteins or other biomolecules. nih.govcapes.gov.br |

| Material Science | Novel Dyes/Pigments | Extended conjugated systems derived from the aniline core can absorb visible light. |

| Material Science | Monomers for Polymers | Incorporation into polymer chains to modify properties like solubility or conductivity. |

| Material Science | Organic Semiconductors | Planar aromatic derivatives could be explored for charge transport properties. youtube.com |

Q & A

Basic: What are the established synthetic routes for 2-Ethyl-5-(morpholine-4-sulfonyl)aniline, and how can yield optimization be achieved?

The synthesis typically involves multi-step functionalization of an aniline precursor. A validated approach includes sulfonylation of the aromatic ring followed by ethyl group introduction. For example, starting from a substituted benzenesulfonyl chloride, sequential reactions may involve:

- Sulfonylation : Reaction with morpholine under controlled pH to form the sulfonamide group .

- Ethylation : Alkylation using ethyl iodide in the presence of a base (e.g., NaHCO₃) to introduce the ethyl substituent .

- Protection/Deprotection : Use of protecting groups (e.g., 2-methyl-benzo[d]oxazole) to prevent side reactions during sulfonylation .

Yield Optimization : Critical parameters include temperature control during sulfonylation (0–25°C), stoichiometric excess of ethyl iodide (2.5 equiv), and catalytic hydrogenation for deprotection (10% Pd/C, H₂) .

Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- Spectroscopy :

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The morpholine ring’s puckering parameters and sulfonyl geometry (S-O bond lengths ~1.43 Å) are critical validation metrics .

Advanced: How do substituent electronic effects influence the compound’s reactivity in medicinal chemistry applications?

The morpholine sulfonyl group acts as a strong electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to the para position of the aniline. This electronic profile enhances hydrogen-bonding interactions with biological targets (e.g., kinase domains in VEGFR2). Comparative studies with ethylsulfonyl analogs show increased metabolic stability due to morpholine’s resistance to oxidative cleavage .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Contradictions often arise from competing side reactions (e.g., over-nitration or incomplete deprotection). Strategies include:

- Reaction Monitoring : Use LC-MS to track intermediates and byproducts .

- Condition Screening : Test alternative solvents (THF vs. MeOH) and acid catalysts (HNO₃ vs. H₂SO₄) to suppress dinitro byproducts .

- Computational Modeling : Predict reaction pathways using DFT to identify energy barriers for undesired intermediates .

Advanced: What computational approaches are suitable for studying its binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., VEGFR2’s ATP-binding pocket). Focus on sulfonyl oxygen hydrogen bonds and π-stacking with hydrophobic residues .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to evaluate binding free energies (MM-PBSA) .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, quantifying purity loss using peak area normalization .

Advanced: What catalytic systems enhance its utility in cross-coupling reactions?

The aniline’s NH₂ group can participate in Buchwald-Hartwig aminations. Optimize with:

- Catalysts : Pd(OAc)₂/XPhos for C-N bond formation .

- Bases : KOtBu in toluene at 110°C to prevent deactivation by the sulfonyl group .

Advanced: How can Box-Behnken experimental design optimize photocatalytic degradation studies?

Design a three-factor (catalyst load, pH, light intensity) BBD to model degradation efficiency. Response surface methodology (RSM) identifies optimal conditions (e.g., MnFe₂O₄/Zn₂SiO₄ catalyst at pH 7, 1.5 g/L load under 450 nm light) .

Advanced: What green chemistry principles apply to its synthesis?

- Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .

- Catalyst Recycling : Use magnetic Fe₃O₄-supported palladium catalysts for facile recovery and reuse .

Advanced: What interdisciplinary applications exist beyond medicinal chemistry?

- Material Science : Incorporate into conductive polymers (e.g., polyaniline derivatives) for enhanced thermal stability .

- Environmental Chemistry : Functionalize MOFs for selective adsorption of aromatic pollutants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.